4,4'-(9h-Fluorene-9,9-diyl)bis(2,6-dimethylphenol)
Overview
Description
4,4’-(9H-Fluorene-9,9-diyl)bis(2,6-dimethylphenol) is an organic compound with the molecular formula C27H22O2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains two phenol groups substituted at the 2,6-positions with methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(9H-Fluorene-9,9-diyl)bis(2,6-dimethylphenol) typically involves the reaction of fluorene derivatives with phenol compounds under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where fluorene is reacted with 2,6-dimethylphenol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and minimize by-products. The use of advanced purification techniques such as recrystallization and chromatography ensures the isolation of pure 4,4’-(9H-Fluorene-9,9-diyl)bis(2,6-dimethylphenol).
Chemical Reactions Analysis
Types of Reactions
4,4’-(9H-Fluorene-9,9-diyl)bis(2,6-dimethylphenol) can undergo various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding hydroquinone using reducing agents like sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol rings, allowing for further functionalization with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Various electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4,4’-(9H-Fluorene-9,9-diyl)bis(2,6-dimethylphenol) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of novel poly(arylene ethers) and other polymeric materials.
Medicine: Explored for its antioxidant properties due to the presence of phenol groups, which can scavenge free radicals.
Industry: Utilized in the production of high-performance materials, including coatings, adhesives, and electronic components.
Mechanism of Action
The mechanism of action of 4,4’-(9H-Fluorene-9,9-diyl)bis(2,6-dimethylphenol) is primarily related to its ability to undergo redox reactions. The phenol groups can donate or accept electrons, making the compound an effective antioxidant. Additionally, its rigid fluorene backbone provides structural stability, allowing it to form stable inclusion complexes with various guest molecules .
Comparison with Similar Compounds
Similar Compounds
4,4’-(9H-Fluorene-9,9-diyl)diphenol: Similar structure but lacks the methyl groups at the 2,6-positions.
4,4’-(9H-Fluorene-9,9-diyl)bis(2-methylphenol): Contains methyl groups at the 2-positions but not at the 6-positions.
4,4’-(9H-Fluorene-9,9-diyl)bis(benzene-1,2-diol): Contains hydroxyl groups at the 1,2-positions of the benzene rings.
Uniqueness
4,4’-(9H-Fluorene-9,9-diyl)bis(2,6-dimethylphenol) is unique due to the presence of methyl groups at both the 2 and 6 positions of the phenol rings, which can influence its reactivity and physical properties. This structural feature distinguishes it from other fluorene-based compounds and contributes to its specific applications in various fields.
Properties
IUPAC Name |
4-[9-(4-hydroxy-3,5-dimethylphenyl)fluoren-9-yl]-2,6-dimethylphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26O2/c1-17-13-21(14-18(2)27(17)30)29(22-15-19(3)28(31)20(4)16-22)25-11-7-5-9-23(25)24-10-6-8-12-26(24)29/h5-16,30-31H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPPMOSOWNHABX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC(=C(C(=C5)C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00318157 | |
Record name | 4,4'-(9H-Fluorene-9,9-diyl)bis(2,6-dimethylphenol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00318157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80850-00-6 | |
Record name | NSC326756 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326756 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4'-(9H-Fluorene-9,9-diyl)bis(2,6-dimethylphenol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00318157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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